molecular formula C17H15N5S B13776394 2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole CAS No. 66355-08-6

2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole

Cat. No.: B13776394
CAS No.: 66355-08-6
M. Wt: 321.4 g/mol
InChI Key: BQCWYQWISABPQK-UHFFFAOYSA-N
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Description

2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole is a heterocyclic compound that contains both indole and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole typically involves multi-step reactions. One common method includes the formation of the indole core followed by the introduction of the tetrazole group. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Another heterocyclic compound with potential biological activities.

    Pyrrolopyrazine derivatives: Compounds with similar nitrogen-containing heterocyclic structures.

Uniqueness

2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole is unique due to the presence of both indole and tetrazole moieties, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.

Properties

CAS No.

66355-08-6

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

2-phenyl-3-[1-(2H-tetrazol-5-yl)ethylsulfanyl]-1H-indole

InChI

InChI=1S/C17H15N5S/c1-11(17-19-21-22-20-17)23-16-13-9-5-6-10-14(13)18-15(16)12-7-3-2-4-8-12/h2-11,18H,1H3,(H,19,20,21,22)

InChI Key

BQCWYQWISABPQK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNN=N1)SC2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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